molecular formula C8H15NO3 B1287372 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid CAS No. 856213-49-5

1-(2-Hydroxyethyl)piperidine-3-carboxylic acid

Cat. No. B1287372
CAS RN: 856213-49-5
M. Wt: 173.21 g/mol
InChI Key: JJKYOTBAUFASAX-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)piperidine-3-carboxylic acid” is a product used for proteomics research . It is part of the piperidine family, which includes many pharmaceuticals and alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-(2-Hydroxyethyl)piperidine-3-carboxylic acid” is C8H15NO3 . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“1-(2-Hydroxyethyl)piperidine-3-carboxylic acid” is a colorless to light yellow transparent liquid . The molecular weight is 173.21 .

Scientific Research Applications

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.

Enantioselective Synthesis

“1-(2-Hydroxyethyl)piperidine-3-carboxylic acid” serves as a catalyst for enantioselective synthesis . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis that generates preferentially one enantiomer over the other, which is crucial in the field of pharmaceuticals.

Synthesis of Photoacid Generators

This compound is used as an amine quencher during the synthesis of photoacid generators for ArF lithography . ArF lithography is a method used in the manufacturing of semiconductor devices.

Greenhouse Gas Control

It’s used as an adsorbent for the capture and release of pressurized carbon dioxide, which is a key aspect of greenhouse gas control . This application is particularly relevant to efforts aimed at mitigating climate change.

Skin Permeation Studies

This compound is used as a counter-ion for investigations of skin permeation of flurbiprofen . Understanding how substances permeate the skin is important in the development of transdermal drug delivery systems.

Chiral Optimization

In the case of substance 3, piperidine derivatives (namely, (S or R)-ethyl piperidine-3-carboxylate) were used as the starting components for chiral optimization . The piperidine ring was essential for chiral optimization .

Safety and Hazards

When handling “1-(2-Hydroxyethyl)piperidine-3-carboxylic acid”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-5-4-9-3-1-2-7(6-9)8(11)12/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKYOTBAUFASAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611796
Record name 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856213-49-5
Record name 3-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856213-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxyethyl)-3-piperidinecarboxylic acid
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